Enhanced Lipophilicity (LogP) for CNS Drug Discovery vs. 1-Methyl-N-pentylpiperidin-4-amine
The calculated LogP (cLogP) for 1,2,5-trimethyl-N-pentylpiperidin-4-amine is 2.49, compared to 1.86 for the closely related analog 1-methyl-N-pentylpiperidin-4-amine . This +0.63 difference in LogP represents a significant increase in lipophilicity, a critical parameter for compounds intended to cross the blood-brain barrier (BBB). This higher lipophilicity is conferred by the additional methyl groups on the piperidine ring, which increase the molecule's hydrophobic surface area.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.4949 |
| Comparator Or Baseline | 1-Methyl-N-pentylpiperidin-4-amine: 1.8604 |
| Quantified Difference | +0.6345 (34% increase in LogP value) |
| Conditions | Computed cLogP value as reported in vendor technical datasheets (Leyan) |
Why This Matters
For CNS drug discovery programs, a LogP in the optimal range (typically 2-4) is crucial for passive BBB permeation, making this compound a more suitable starting point than its less lipophilic analog for developing brain-penetrant candidates.
